molecular formula C16H23BrN2O2 B1452429 Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate CAS No. 865314-27-8

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Cat. No.: B1452429
CAS No.: 865314-27-8
M. Wt: 355.27 g/mol
InChI Key: OGPMLLFLZWGTPN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O2 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is JSRUCGIETXRETJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight is 341.24300 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Vandetanib and Industrial Applications

One notable application of similar compounds involves the synthesis of Vandetanib, a therapeutic agent. A study by W. Mi (2015) detailed the synthesis of Vandetanib, which used tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. This process was highlighted for its commercial viability and higher yields, indicating the importance of such compounds in industrial pharmaceutical manufacturing.

Piperazine Derivatives in Drug Design

Research on piperazine derivatives has shown their vast therapeutic potential, from CNS agents to anticancer and cardio-protective agents. The study "Piperazine derivatives for therapeutic use: a patent review (2010-present)" by A. Rathi et al. (2016) emphasizes the flexibility and significance of piperazine-based molecules in drug discovery, highlighting their widespread application in various therapeutic areas.

Antioxidant Properties and Environmental Impacts

A review on synthetic phenolic antioxidants by Runzeng Liu and S. Mabury (2020) discusses compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) for their role in extending product shelf life. While not directly related, the study underscores the broader relevance of tert-butyl groups in scientific research, particularly concerning environmental occurrence and toxicity.

Role in Antimycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial activities against strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The comprehensive review by P. Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing insights into developing safer, selective, and cost-effective anti-mycobacterial agents.

Environmental Remediation

The environmental persistence of related compounds like methyl tert-butyl ether (MTBE) has prompted research into remediation methods. Studies such as "Adsorption Studies of Methyl Tert-butyl Ether from Environment" by M. Vakili et al. (2017) review the adsorption techniques for removing MTBE from water, highlighting the environmental considerations in the use of tert-butyl-based compounds.

Safety and Hazards

The safety information for “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, this compound can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMLLFLZWGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701797
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865314-27-8
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-3-(bromomethyl)benzene (677 mg, 2.71 mmol) in THF (10 ml) was added triethylamine (380 μL, 2.71 mmol), followed by tert-butyl piperazine-1-carboxylate (504 mg, 2.71 mmol). The mixture was allowed to stir at RT for one hour. The solvent was evaporated and the residue was purified with a silica gel column eluting with 1:10 EtOAc/hexanes to give the title compound as an oil (888 mg, 2.49 mmol, 92%). [M+H] calc'd for C16H24BrN2O2, 355; found, 355.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-bromobenzyl bromide (6 g) and Boc-piperazine (4.06 g) in acetonitrile (30 mL) was treated with triethylamine (3.36 mL). The resulting mixture was heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture was treated with saturated sodium bicarbonate solution (20 mL), and then extracted with ethyl acetate (2×30 mL). The organic phases were combined, dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica (100 g) eluting with ethyl acetate/cyclohexane to give the title compound (6.95 g). LC/MS: m/z, 355, 357 (M+H), 2.40 min.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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